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Compound of Interest

Compound Name:
5-Methyl-2-(3-

methylphenoxy)aniline

CAS No.: 946715-87-3

Cat. No.: B3172157

Get Quote

Executive Summary & Technical Context
Phenoxyanilines (aminodiphenyl ethers) are critical pharmacophores in medicinal chemistry,

serving as precursors for NSAIDs (e.g., nimesulide analogs), kinase inhibitors, and tricyclic

antidepressants. The three positional isomers—2-phenoxyaniline (ortho), 3-phenoxyaniline

(meta), and 4-phenoxyaniline (para)—share the same molecular formula (

) and nominal mass (185 Da), making differentiation by single-stage mass spectrometry (MS)
challenging.

This guide delineates the specific fragmentation mechanisms that distinguish these isomers.

While all three exhibit common losses (CO, HCN), the ortho-isomer displays unique behavior

due to the "ortho effect"—a proximity-driven interaction between the amine and phenoxy

groups that facilitates cyclization and specific neutral losses not observed in the meta or para

congeners.
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The differentiation of these isomers relies on understanding the competition between simple

bond cleavage and rearrangement reactions.

Common Fragmentation Pathways (All Isomers)
All phenoxyaniline isomers undergo primary ionizations to form the molecular ion

at m/z 185. Subsequent high-energy collisions (CID or EI) yield a baseline of common
fragments:

Ether Cleavage: Homolytic cleavage of the C-O bond yields the phenyl cation (m/z 77) and

the aminophenoxy radical, or the aminophenol cation (m/z 109) and the phenyl radical.

Carbon Monoxide Loss: A characteristic phenol-type fragmentation involving ring contraction

and loss of CO (28 Da), typically leading to m/z 157.

HCN Elimination: Characteristic of aromatic amines, involving the loss of hydrogen cyanide

(27 Da) from the aniline ring.

The "Ortho Effect": 2-Phenoxyaniline
The 2-phenoxyaniline isomer is distinct due to the steric proximity of the nucleophilic amine (

) and the ether oxygen. This facilitates a nucleophilic attack or hydrogen transfer that is
geometrically impossible for the meta and para isomers.

Cyclization to Phenoxazine: The most diagnostic pathway for the ortho isomer is the

elimination of hydrogen (

or

) to form a stable, tricyclic phenoxazine cation at m/z 183. This cyclization is energetically
favorable due to the formation of a pseudo-aromatic tricyclic system.

Suppression of Simple Cleavage: The facile cyclization often suppresses the intensity of the

simple ether cleavage product (m/z 77) compared to the para isomer.
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4-Phenoxyaniline (Para): Lacking the ability to cyclize, the para isomer's fragmentation is

dominated by direct bond scissions. The base peak is often the m/z 108/109 cluster

(aminophenol fragment) or m/z 77 (phenyl), depending on ionization energy. The molecular

ion is typically more intense than in the ortho isomer due to the lack of a low-energy

rearrangement pathway.

3-Phenoxyaniline (Meta): Behaves similarly to the para isomer but often exhibits different

relative abundances of the m/z 92/93 (aniline) fragments due to electronic resonance effects

(inductive stabilization of the cation).

Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the ortho and para isomers.
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Caption: Divergent fragmentation pathways. The ortho isomer favors cyclization (red), while the

para isomer favors direct ether cleavage (green).

Comparative Data Summary
The following table summarizes the diagnostic ions and their expected relative abundances

(High/Medium/Low) under standard Electron Ionization (70 eV) or ESI-CID conditions.
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Ion (m/z)
Fragment
Identity

2-
Phenoxyanilin
e (Ortho)

3/4-
Phenoxyanilin
e (Meta/Para)

Mechanism

185 Molecular Ion Medium High
Parent ion

stability.

183 Phenoxazine High (Diagnostic) Low/Absent
Ortho Effect:

Cyclization.

157 Medium Medium
Phenolic ring

contraction.

109 Medium High

Simple ether

cleavage (charge

retention on

amine).

77 Low High

Simple ether

cleavage (charge

on phenyl).

65 Low Medium

Secondary

fragmentation of

m/z 93/77.

Experimental Protocol: LC-MS/MS Differentiation
While MS fragmentation provides structural clues, definitive identification in complex matrices

requires chromatographic separation coupled with MS/MS.

Materials & Reagents
Standards: High-purity (>98%) 2-, 3-, and 4-phenoxyaniline.

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid (0.1%).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Chromatographic Method
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.

Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).

Capillary Voltage: 3500 V.

Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both molecular ions and

fragments.

Scan Mode: MRM (Multiple Reaction Monitoring).

Ortho Transition: 186.1

184.1 (Cyclization/H-loss specific).

Para Transition: 186.1

109.1 (Ether cleavage).

Workflow Diagram
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Caption: LC-MS/MS workflow for definitive isomer quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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